![molecular formula C19H16ClN5O2 B2747149 N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207039-71-1](/img/structure/B2747149.png)
N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H16ClN5O2 and its molecular weight is 381.82. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
A significant body of research has been dedicated to synthesizing novel [1,2,4]triazolo[4,3-a]quinazolin-5-ones derivatives. These efforts aim to explore their pharmacological potential, especially their H1-antihistaminic activities. For example, Alagarsamy et al. (2007) developed a series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, demonstrating significant protection against histamine-induced bronchospasm in guinea pigs. The study highlights compound II as particularly potent, with better performance and lower sedation compared to chlorpheniramine maleate, a standard reference in antihistaminic research (Alagarsamy, Solomon, & Murugan, 2007).
Anticancer and Antimicrobial Applications
Beyond antihistaminic activity, some derivatives have been investigated for their anticancer and antimicrobial potential. Kovalenko et al. (2012) synthesized N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides, revealing considerable cytotoxicity and specific anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines. This suggests a promising avenue for developing new anticancer agents within this chemical class (Kovalenko et al., 2012).
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of these compounds are crucial for understanding their potential applications. Saleh et al. (2003) detailed the synthesis of 3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and its derivatives, highlighting the versatility of the quinazolinone scaffold for further chemical modifications. Such work lays the foundation for the development of new compounds with varied biological activities (Saleh, Hafez, Abdel‐hay, & Gad, 2003).
Mechanism of Action
Target of Action
Similar compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have been studied for their antiviral and antimicrobial activities .
Mode of Action
It’s known that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives intercalate dna, which can disrupt the replication process of cells . This mechanism is often employed by anticancer and antiviral agents .
Biochemical Pathways
Dna intercalation can affect a variety of cellular processes, including dna replication and transcription, leading to cell death . This is particularly relevant in the context of cancer cells, which rely on rapid and unchecked replication.
Pharmacokinetics
The cytotoxic activities of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated, with ic50 values ranging from 156 to 398 µM for MCF-7 cells .
Result of Action
The result of this compound’s action would likely be cell death, given its potential DNA intercalating properties . This could make it a promising candidate for further study as an anticancer or antiviral agent .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-12-5-4-7-14-17(12)22-11-24-18(14)23-25(19(24)27)10-16(26)21-9-13-6-2-3-8-15(13)20/h2-8,11H,9-10H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHSIXJESATPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.